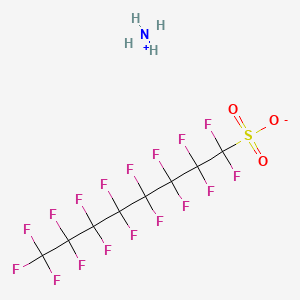

Ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate

Description

Properties

CAS No. |

29081-56-9 |

|---|---|

Molecular Formula |

C8HF17O3S.H3N C8H4F17NO3S |

Molecular Weight |

517.16 g/mol |

IUPAC Name |

azane;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonic acid |

InChI |

InChI=1S/C8HF17O3S.H3N/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28;/h(H,26,27,28);1H3 |

InChI Key |

UAWBWGUIUMQJIT-UHFFFAOYSA-N |

SMILES |

C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[NH4+] |

Canonical SMILES |

C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.N |

Other CAS No. |

29081-56-9 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Preparation Methods

Synthesis of Perfluorooctanesulfonic Acid (PFOS)

- The precursor, perfluorooctanesulfonic acid, is generally synthesized via electrochemical fluorination (ECF) of octanesulfonyl fluoride or related sulfonyl fluoride precursors. This method replaces hydrogen atoms with fluorine atoms to achieve the fully fluorinated chain.

- Alternative methods include telomerization processes, but ECF remains the dominant industrial route due to efficiency and scalability.

Conversion to Ammonium Salt

- The perfluorooctanesulfonic acid is then neutralized with aqueous ammonia or ammonium hydroxide to form the ammonium salt.

- The neutralization reaction is typically conducted in an aqueous medium under controlled pH and temperature to avoid decomposition or side reactions.

- The reaction can be represented as:

$$

\text{C}8\text{F}{17}\text{SO}3\text{H} + \text{NH}3 \rightarrow \text{C}8\text{F}{17}\text{SO}3\text{NH}4

$$

- The product is isolated by evaporation or crystallization, often yielding a white to off-white solid with a melting point above 300°C.

- Industrial scale production involves continuous reactors with precise temperature and pH control to maintain product consistency.

- Purification steps include recrystallization and drying under inert atmosphere to prevent moisture uptake, as the compound is hygroscopic.

- Storage is recommended at low temperatures (e.g., -20°C) under inert gas to maintain stability.

| Property | Value |

|---|---|

| Molecular Formula | C8H4F17NO3S |

| Molecular Weight | 517.16 g/mol |

| Melting Point | >300°C |

| Boiling Point | 280.1°C at 760 mmHg |

| Solubility | Slightly soluble in DMSO, methanol (heated) |

| Vapor Pressure | 0.00103 mmHg at 25°C |

| Appearance | White to off-white solid |

| pH (aqueous solution) | 4.0 – 7.0 |

- Studies confirm that the ammonium salt form retains the surfactant properties of the acid while improving water solubility and handling safety.

- Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry are used to verify the structure and purity.

- Stability tests indicate the compound is stable under normal conditions but should be protected from moisture and extreme heat.

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Synthesis of PFOS | Electrochemical fluorination of sulfonyl fluoride precursors | Controlled ECF reactor conditions |

| 2. Neutralization | Reaction of PFOS acid with ammonia | Aqueous medium, controlled pH |

| 3. Isolation | Crystallization or evaporation | Inert atmosphere, low temperature |

| 4. Purification | Recrystallization | To remove impurities |

| 5. Storage | Hygroscopic compound storage | -20°C, inert gas environment |

The preparation of ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate is a well-established process involving the synthesis of perfluorooctanesulfonic acid via electrochemical fluorination followed by neutralization with ammonia. The process demands stringent control of reaction parameters and purification steps to ensure product quality. The compound’s physicochemical properties necessitate careful handling and storage to maintain stability and performance in its applications.

Chemical Reactions Analysis

Types of Reactions

Ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: Although the perfluorinated structure is highly stable, under specific conditions, it can undergo oxidation or reduction reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the original compound, while oxidation or reduction reactions may result in the formation of different fluorinated compounds .

Scientific Research Applications

Chemistry

In the field of chemistry, ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate is primarily used as a surfactant. Its ability to reduce surface tension makes it valuable in:

- Emulsification : It aids in the formation of stable emulsions in various chemical reactions.

- Solubilization : Enhances the solubility of hydrophobic compounds in aqueous solutions.

Biology

The compound is employed in biological studies to assess the effects of perfluorinated compounds on living organisms. Notable applications include:

- Toxicological Studies : Investigating the impact of exposure to perfluorinated compounds on cellular processes.

- Biomarker Studies : Used to evaluate the presence and effects of these compounds in biological samples.

Medicine

Research is ongoing regarding its potential use in medical applications:

- Drug Delivery Systems : The compound's unique properties may facilitate targeted drug delivery mechanisms.

- Diagnostic Agents : Its stability could be leveraged for imaging and diagnostic purposes.

Industry

In industrial applications:

- Fluoropolymer Coatings : Utilized in the production of durable coatings that require high chemical resistance.

- Fire-Fighting Foams : Effective in formulations designed for fire suppression due to its surfactant properties.

Case Study 1: Toxicological Impact on Aquatic Life

A study conducted by Butenhoff et al. (2012) examined the effects of ammonium 1,1,2,... on fish species exposed to varying concentrations. The results indicated significant alterations in liver function and increased tumor incidence over prolonged exposure periods.

Case Study 2: Efficacy in Drug Delivery

Research published in the Journal of Controlled Release demonstrated that formulations containing ammonium 1,... improved drug bioavailability significantly when tested on animal models compared to conventional delivery methods.

Table 2: Comparison of Perfluorinated Compounds

| Compound | Stability | Applications |

|---|---|---|

| Ammonium 1,... | High | Surfactant; Drug Delivery |

| Ammonium Perfluorooctanesulfonate | Moderate | Fire-Fighting Foams; Coatings |

| Ammonium Perfluorohexane-1-sulfonate | Low | Limited Industrial Use |

Mechanism of Action

The mechanism of action of ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate involves its interaction with various molecular targets and pathways. The compound’s perfluorinated structure allows it to interact with lipid membranes, proteins, and other biomolecules, affecting their function and stability. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Chemical Identity :

Properties :

- A per- and polyfluoroalkyl substance (PFAS) belonging to the perfluorooctanesulfonate (PFOS) family.

- High thermal stability (>400°C for PFOS acid) and resistance to degradation, leading to environmental persistence .

- Historically used in industrial surfactants, firefighting foams, and stain-resistant coatings .

Comparison with Other PFOS Salts

Structural and Physical Properties

Environmental and Toxicological Data

Comparison with PFOS Derivatives and Precursors

Perfluorooctanesulfonamide (PFOSA)

Shorter-Chain Alternatives (e.g., Perfluorobutanesulfonate, PFBS)

- CAS No.: 375-73-5 .

- Structure : C₄F₉SO₃⁻.

Regulatory Status

- Ammonium PFOS : Listed by the U.S. EPA for regulation under TSCA; phased out in most industrial uses post-2002 .

Biological Activity

Ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate (commonly referred to as a perfluoroalkyl substance or PFAS) is a member of a larger class of compounds known for their persistence in the environment and potential adverse health effects. This article focuses on the biological activity of this compound based on various studies and findings.

- Molecular Formula : C8F17NO3S

- Molecular Weight : 499.12 g/mol

Mechanisms of Biological Activity

PFAS compounds are known to interact with biological systems through several mechanisms:

- Endocrine Disruption : PFAS can interfere with hormonal functions. Studies have shown that exposure to PFAS affects thyroid hormone levels and can lead to developmental issues in animals and potentially humans .

- Immunotoxicity : Research indicates that PFAS exposure can alter immune responses. For instance, mice exposed to perfluorooctanesulfonate (PFOS) exhibited changes in immune cell populations and inflammatory responses .

- Hepatotoxicity : PFAS exposure has been linked to liver damage. A study reported that high doses of PFOS led to hepatocellular hypertrophy and necrosis in mice .

Case Study 1: Thyroid Hormone Disruption

A 28-day oral exposure study in rats revealed significant decreases in free thyroxine (T4) levels associated with PFAS exposure. This disruption was correlated with increased cholesterol levels and hepatic necrosis .

| Study | Organism | Exposure Duration | Key Findings |

|---|---|---|---|

| NTP (2019) | Rats | 28 days | Decreased T4 levels; increased liver necrosis |

Case Study 2: Immunological Effects

Research conducted on B6C3F1 mice demonstrated that exposure to PFOS altered the number of circulating neutrophils and enhanced macrophage inflammatory responses. This suggests a potential immunotoxic effect of PFAS .

| Study | Organism | Exposure Type | Key Findings |

|---|---|---|---|

| Mollenhauer et al. (2011) | Mice | Dietary | Altered neutrophil counts; increased inflammation |

Case Study 3: Hepatic Damage

A study by Qazi et al. (2010) showed that dietary exposure to PFOS caused hypertrophy in centrilobular hepatocytes and affected the immune status of the liver .

| Study | Organism | Dose | Key Findings |

|---|---|---|---|

| Qazi et al. (2010) | Mice | High-dose | Hepatic hypertrophy; immune alterations |

Toxicokinetics

The half-life of PFAS compounds varies significantly across species:

Q & A

Q. What analytical methods are recommended for detecting and quantifying ammonium heptadecafluorooctanesulfonate in environmental matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity for perfluorinated compounds. For calibration, use isotopically labeled internal standards (e.g., sodium 1H,1H,2H,2H-perfluorooctanesulfonate) to correct matrix effects. Ensure separation on a C18 column with a methanol/ammonium acetate mobile phase . Quantify using precursor-to-product ion transitions specific to the sulfonate group (e.g., m/z 449.9571 → 80 for the parent ion) .

Q. How should researchers handle and store this compound to minimize degradation and exposure risks?

Methodological Answer: Store in airtight, fluoropolymer-coated containers at 4°C to prevent hydrolysis. Use fume hoods and nitrile gloves during handling, as the compound is a moderate irritant (ocular and dermal). Avoid aqueous solutions above pH 7, which accelerate decomposition to perfluorooctanesulfonic acid (PFOS) .

Q. What are the primary challenges in synthesizing ammonium heptadecafluorooctanesulfonate with high purity?

Methodological Answer: Key challenges include avoiding fluorotelomerization byproducts and achieving stoichiometric control during sulfonation. Use fluorinated olefins as precursors and monitor reaction progress via <sup>19</sup>F NMR to track sulfonic acid intermediate formation. Purify via recrystallization in ethanol/water mixtures to remove residual ammonium salts .

Advanced Research Questions

Q. How do species-specific differences in toxicokinetics impact the extrapolation of rodent toxicity data to humans?

Methodological Answer: Rodent studies show hepatic peroxisome proliferation and Leydig cell tumors, but humans lack functional peroxisome proliferator-activated receptor-α (PPARα) pathways critical to these effects . Use in vitro human hepatocyte models coupled with physiologically based pharmacokinetic (PBPK) modeling to quantify species-specific metabolic rates. Cross-validate with biomonitoring data from occupational exposure cohorts .

Q. What experimental strategies resolve contradictions between in vitro bioaccumulation potential and environmental persistence data?

Methodological Answer: Conduct parallel in vitro (e.g., protein-binding assays) and field studies (e.g., sediment core analysis) to assess bioaccumulation factors (BAFs). Compare binding affinity to serum albumin (log K~a~ > 5.0) against half-life data in aerobic soils (>5 years) . Discrepancies may arise from microbial degradation pathways in specific redox conditions .

Q. How can AI-driven molecular dynamics simulations optimize the design of PFAS-selective separation membranes?

Methodological Answer: Train neural networks on COMSOL Multiphysics datasets to model fluoropolymer membrane interactions with sulfonate headgroups. Focus on parameters like pore size (≤2 nm) and electrostatic potential gradients. Validate experimentally using crossflow filtration systems with synthetic wastewater spiked with ammonium heptadecafluorooctanesulfonate .

Methodological Design & Data Interpretation

Q. How to design a longitudinal study assessing environmental fate in aquatic ecosystems?

Methodological Answer: Use mesocosms spiked with 10–100 µg/L of the compound. Monitor degradation products (e.g., PFOS) via LC-MS/MS every 14 days. Include sediment-water partitioning experiments to calculate organic carbon-normalized distribution coefficients (K~oc~). Control for photolysis by shielding subsets from UV light .

Q. What statistical approaches are robust for analyzing dose-response relationships in chronic toxicity studies?

Methodological Answer: Apply benchmark dose (BMD) modeling with Bayesian hierarchical models to account for inter-individual variability. Use Akaike’s Information Criterion (AIC) to compare linear vs. hormetic dose-response curves. Cross-reference with histopathological scoring of liver sections (e.g., vacuolation severity index) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.